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Compound of Interest

Compound Name:
Potassium;4-

formylbenzenesulfonate

Cat. No.: B2653238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for potassium 4-formylbenzenesulfonate, a compound of interest in various chemical and

pharmaceutical research areas. Due to the limited availability of published experimental spectra

for this specific salt, this document presents a detailed analysis based on data from closely

related analogs and established principles of spectroscopic interpretation for aromatic

sulfonated compounds. The guide includes predicted nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for

acquiring such data.

Chemical Structure
Potassium 4-formylbenzenesulfonate is an organic salt with the chemical formula C₇H₅KO₄S.

Its structure consists of a benzene ring substituted with a formyl group (-CHO) and a sulfonate

group (-SO₃⁻) in a para (1,4) arrangement, with a potassium cation (K⁺) as the counterion.

Spectroscopic Data
The following tables summarize the predicted spectroscopic data for potassium 4-

formylbenzenesulfonate. These predictions are based on the analysis of similar compounds,

including benzenesulfonates and aromatic aldehydes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b2653238?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for Potassium 4-Formylbenzenesulfonate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.0 Singlet 1H
Aldehydic proton (-

CHO)

~8.0 Doublet 2H

Aromatic protons

ortho to the sulfonate

group

~7.8 Doublet 2H

Aromatic protons

ortho to the formyl

group

Solvent: D₂O

Table 2: Predicted ¹³C NMR Data for Potassium 4-Formylbenzenesulfonate

Chemical Shift (δ) ppm Assignment

~195 Carbonyl carbon (-CHO)

~145 Aromatic carbon attached to the sulfonate group

~138 Aromatic carbon attached to the formyl group

~130 Aromatic carbons ortho to the formyl group

~128 Aromatic carbons ortho to the sulfonate group

Solvent: D₂O

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for Potassium 4-Formylbenzenesulfonate

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehydic C-H stretch (Fermi

doublet)

~1700 Strong C=O stretch of the aldehyde

~1600, ~1475 Medium-Strong
Aromatic C=C skeletal

vibrations

~1200, ~1040 Strong

S=O asymmetric and

symmetric stretching of the

sulfonate group

~830 Strong
Para-disubstituted benzene C-

H out-of-plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For a non-volatile salt like potassium 4-formylbenzenesulfonate, electrospray

ionization (ESI) is the preferred method.

Table 4: Predicted Mass Spectrometry Data for Potassium 4-Formylbenzenesulfonate

(Negative Ion ESI-MS)

m/z Ion

185.0 [M-K]⁻ (anion of 4-formylbenzenesulfonic acid)

157.0 [M-K-CO]⁻

105.0 [M-K-SO₃]⁻
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of potassium 4-

formylbenzenesulfonate in 0.6-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully

dissolved.

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Solvent Signal Suppression: Use a presaturation sequence to suppress the residual HDO

signal.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra. Reference the spectra to the residual

solvent signal or an internal standard.
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IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid potassium 4-formylbenzenesulfonate powder directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: Collect a background spectrum of the clean, empty ATR crystal before

running the sample.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of potassium 4-formylbenzenesulfonate

(approximately 10-100 µM) in a 50:50 mixture of acetonitrile and water.

Instrument: An electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole

or time-of-flight (TOF) analyzer.

Data Acquisition (Negative Ion Mode):

Ionization Mode: Electrospray Ionization (ESI), negative ion polarity.
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Capillary Voltage: 2.5-3.5 kV.

Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

Drying Gas (N₂): Temperature of 250-350 °C.

Mass Range: m/z 50-500.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and

major fragment ions.

Visualizations
The following diagrams illustrate the relationships between the compound and the analytical

techniques, as well as a general workflow for spectroscopic analysis.
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Caption: Relationship between the compound and spectroscopic techniques.
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Instrumental Analysis
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Caption: General workflow for spectroscopic data acquisition and analysis.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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